molecular formula C28H22F3N7OS B2383252 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 896699-07-3

2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2383252
CAS No.: 896699-07-3
M. Wt: 561.59
InChI Key: FBOXLJMWYXIVBF-UHFFFAOYSA-N
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Description

This compound features a triazolo[1,5-c]quinazoline core fused with a 2-methyl-1H-1,3-benzodiazol (benzimidazole) moiety via an ethyl chain. A sulfanyl (-S-) linker connects the core to an acetamide group substituted with a 3-(trifluoromethyl)phenyl ring.

Properties

IUPAC Name

2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7OS/c1-17-32-22-11-4-5-12-23(22)37(17)14-13-24-35-26-20-9-2-3-10-21(20)34-27(38(26)36-24)40-16-25(39)33-19-8-6-7-18(15-19)28(29,30)31/h2-12,15H,13-14,16H2,1H3,(H,33,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOXLJMWYXIVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NC6=CC=CC(=C6)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F3N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps, starting with the preparation of the benzimidazole and triazoloquinazoline intermediates. The benzimidazole intermediate can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions . The triazoloquinazoline intermediate is typically prepared via cyclization reactions involving hydrazine derivatives and quinazoline precursors . The final step involves the coupling of these intermediates with 3-(trifluoromethyl)phenyl acetamide under suitable conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques like recrystallization and chromatography to isolate the final product .

Scientific Research Applications

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Variations

  • Triazoloquinazoline vs. Triazole-Thiazole : Unlike the target compound’s fused triazoloquinazoline core, compounds like 9a–9e () incorporate a 1,2,3-triazole linked to a thiazole ring. This difference may influence rigidity and binding affinity; triazoloquinazoline’s fused system could enhance planar interactions with biological targets .
  • Benzimidazole vs.

Substituent Analysis

  • Acetamide Substituents : The 3-(trifluoromethyl)phenyl group in the target compound contrasts with the thiazol-5-yl (e.g., 9a–9e , ) or 4-fluorophenyl (e.g., N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide , ) moieties. The trifluoromethyl group’s strong electron-withdrawing nature may enhance receptor binding selectivity compared to halogens or methyl groups .
  • Sulfanyl Linkers : All compared compounds retain the sulfanyl bridge, critical for maintaining spatial flexibility and sulfur-mediated interactions .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group and aromatic cores suggest higher logP values for the target compound compared to analogues with polar thiazole or methoxy substituents (e.g., 9f , ) .
  • Stability : Elemental analysis data for similar compounds (e.g., 9f , C: 62.50%, H: 4.32%, N: 18.28%) indicate high purity, suggesting the target compound’s synthetic route may yield stable, well-characterized products .

Data Tables Summarizing Key Findings

Table 1: Structural and Functional Comparison

Compound Name (Reference) Core Structure Key Substituents Notable Features
Target Compound Triazoloquinazoline 3-(Trifluoromethyl)phenyl, Benzodiazolyl Fused core, high lipophilicity
9a–9e () Triazole-Thiazole Thiazol-5-yl, Halogenated aryl CuAAC synthesis, docking activity
9f () Triazole-Thiazole 3-Methoxyphenyl Methoxy enhances solubility
N-[3-(Trifluoromethyl)phenyl]acetamide () Benzimidazole 3-(Trifluoromethyl)phenyl Shared acetamide group, simpler core
763100-17-0 () Benzothiazole-Triazole 4-(6-Methylbenzothiazolyl)phenyl Benzothiazole for fluorescence potential

Biological Activity

The compound 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • Molecular Formula : C20_{20}H19_{19}F3_{3}N5_{5}S
  • Molecular Weight : 427.45 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess activity against various bacterial strains. The biological activity of the compound may be hypothesized based on these precedents.

Compound Type Target Organisms Activity
Triazole DerivativesStaphylococcus aureusModerate to High
Benzodiazole DerivativesEscherichia coliModerate

Anticancer Properties

Research indicates that benzodiazole-containing compounds can inhibit cancer cell proliferation. A study on related compounds demonstrated their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

The proposed mechanism of action involves the inhibition of specific enzymes and receptors that are crucial for cellular processes. For example:

  • Inhibition of Kinases : The compound may inhibit tyrosine kinases involved in cancer cell signaling.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. The findings suggested that modifications in the side chains significantly influenced their efficacy.

Study 2: Anticancer Activity Evaluation

A separate investigation focused on the anticancer potential of benzodiazole derivatives revealed that certain compounds induced apoptosis in human breast cancer cell lines (MCF7). The study utilized flow cytometry to assess cell cycle distribution and apoptosis.

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the quinazolinone or triazoloquinazoline core. Key steps include:

  • Nucleophilic substitution to introduce the sulfanyl-acetamide moiety .
  • Coupling reactions to attach the 2-methyl-1H-benzodiazolyl ethyl group .
  • Optimization of solvents (e.g., DMF, dichloromethane) and catalysts (e.g., triethylamine) to enhance reaction efficiency .
  • Purification techniques like HPLC or column chromatography to ensure >95% purity .

Critical Parameters:

  • Temperature control (e.g., 0–80°C depending on step).
  • Monitoring via TLC/HPLC to track intermediate formation .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns protons and carbons in the benzodiazolyl, triazoloquinazoline, and trifluoromethylphenyl groups. Aromatic protons typically appear at δ 7.0–8.5 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected within ±0.001 Da) .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .

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